Thymidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water 50 (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

Cell Proliferation Studies

- DNA Synthesis Marker: Thymidine can be labeled with radioactive isotopes like tritium (³H-thymidine) to track cellular DNA synthesis . As DNA replication incorporates these labeled thymidine molecules, researchers can measure the rate of cell proliferation in tissues or cell cultures. This information is crucial for understanding cell growth, regeneration, and development.

Cancer Research

- Tumor Growth Analysis: The high proliferation rate of cancer cells makes ³H-thymidine a valuable tool for studying tumor growth and response to treatment. By measuring thymidine incorporation, researchers can assess the effectiveness of anti-cancer drugs in slowing or stopping cell division .

Mitochondrial Dysfunction

- Investigating Mitochondrial DNA Depletion: Mutations in the enzyme thymidine phosphorylase (TYMP) can lead to mitochondrial DNA depletion syndrome type 1 (MTDPS1) . Studying the role of thymidine metabolism in this disease helps researchers understand the mechanisms of mitochondrial dysfunction and develop potential therapies.

Development of Novel Technologies

- Exploring Artificial Genetic Systems: Thymidine analogs, modified versions of the molecule, are used in research on expanding the genetic code. By incorporating these analogs into synthetic DNA structures, scientists can explore the possibility of creating novel genetic systems with expanded functionality .

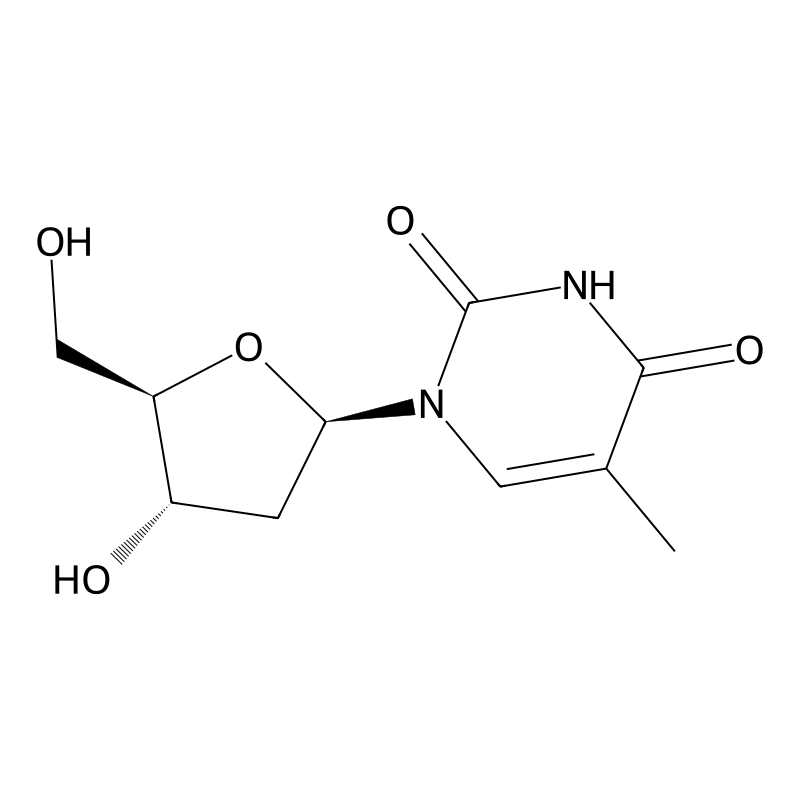

Thymidine, also known as deoxythymidine, is a nucleoside composed of the pyrimidine base thymine linked to the sugar deoxyribose. It plays a crucial role in the structure of DNA, where it pairs with adenine through two hydrogen bonds, contributing to the stability of the double helix. Thymidine is one of the four main nucleosides found in DNA, alongside deoxyadenosine, deoxycytidine, and deoxyguanosine. Its molecular formula is C₁₁H₁₄N₂O₅, with a molecular weight of approximately 242.229 Da and a melting point of 185 °C .

- Ozonolysis: Thymidine reacts with ozone to produce several products, including acetic acid and hydrogen peroxide. The reaction proceeds rapidly, demonstrating conductance changes indicative of chemical transformations .

- Photooxidation: In aqueous solutions, thymidine can be photooxidized, leading to the formation of radical cations and subsequent products through hydration and deprotonation processes .

- Reaction with Hypobromous Acid: When treated with hypobromous acid, thymidine yields distinct products detectable via high-performance liquid chromatography (HPLC) analysis .

Thymidine is essential for DNA synthesis and repair. It is incorporated into DNA during replication and is crucial for cell proliferation. Thymidine availability can influence mutation rates in organisms; both excess and deficiency can lead to increased mutations in DNA due to imbalances in nucleotide pools . Additionally, thymidine acts as a substrate for thymidine kinase, an enzyme involved in phosphorylating thymidine to form deoxythymidine monophosphate (dTMP), which can be further phosphorylated to dTDP and dTTP .

Thymidine can be synthesized through various methods:

- Natural Extraction: Historically, thymidine was extracted from natural sources such as herring sperm.

- Chemical Synthesis: Synthetic methods have been developed since the early 1900s. One notable method involves the reaction of methylisothiourea with ethyl formyl propionate followed by hydrolysis. More optimized conditions allow for direct use of urea in synthesis .

- Biotechnological Approaches: Recent advancements have included biotechnological methods using recombinant enzymes to produce thymidine from simpler substrates.

Thymidine has several important applications:

- Cell Proliferation Studies: Radiolabeled thymidine (e.g., tritiated thymidine) is commonly used in biological research to measure cell proliferation by tracking incorporation into newly synthesized DNA .

- Pharmaceuticals: Thymidine analogs such as azidothymidine (AZT) are used in antiviral therapies, particularly for HIV treatment. These analogs inhibit reverse transcription in viral life cycles .

- Genetic Research: Thymidine is used in various genetic engineering applications due to its role in DNA synthesis.

Thymidine interacts with several biological molecules and enzymes:

- Thymidine Kinase: This enzyme catalyzes the phosphorylation of thymidine to dTMP, playing a key role in nucleotide metabolism. There are two isoforms of thymidine kinase (TK1 and TK2), each with distinct regulatory roles in cell cycle progression .

- Nucleotide Interactions: Thymidine's interactions with other nucleotides can affect DNA structure and function, particularly under conditions leading to mutations or repair mechanisms.

Thymidine shares structural similarities with other nucleosides but has unique characteristics that distinguish it:

| Compound | Structure | Key Features |

|---|---|---|

| Deoxyadenosine | Adenine + Deoxyribose | Pairs with thymine; involved in energy transfer (ATP). |

| Deoxycytidine | Cytosine + Deoxyribose | Pairs with guanine; important for RNA synthesis. |

| Deoxyguanosine | Guanine + Deoxyribose | Pairs with cytosine; key for genetic information storage. |

| Uridine | Uracil + Ribose | Found in RNA; replaces thymidine in RNA structure. |

Thymidine's uniqueness lies primarily in its methyl group at the 5-position of the pyrimidine ring (making it 5-methyluracil), which differentiates it from uracil found in RNA. This methylation plays a significant role in stabilizing DNA structures and preventing mutations that can arise from UV exposure .

Thymidine metabolism encompasses a complex network of enzymatic systems that govern the synthesis, interconversion, and degradation of thymidine nucleotides essential for DNA replication and repair. These systems involve highly specialized enzymes with distinct structural features, catalytic mechanisms, and regulatory patterns that collectively ensure proper nucleotide homeostasis within cellular environments.

Thymidylate Synthase Structure and Catalytic Mechanisms

Thymidylate synthase represents the central enzymatic system responsible for the de novo biosynthesis of deoxythymidine monophosphate from deoxyuridine monophosphate. This enzyme family demonstrates remarkable structural and mechanistic diversity across different organisms, with two primary variants exhibiting fundamentally distinct catalytic approaches [1] [2] [3].

Classical Thymidylate Synthase Mechanisms

Classical thymidylate synthase, encoded by the thyA gene, constitutes the predominant form found in mammals, including humans, and represents one of the most extensively characterized enzymes in nucleotide metabolism [1] [4]. The enzyme functions as a homodimer with each subunit containing approximately 300-320 amino acid residues, resulting in a molecular weight range of 30-35 kilodaltons [1] [5].

The structural architecture of classical thymidylate synthase reveals a sophisticated active site organization that facilitates the complex reductive methylation reaction. Each monomer adopts a mixed alpha-beta fold configuration with a central β-sheet surrounded by α-helices, creating a deep active site cleft capable of accommodating both substrate and cofactor simultaneously [6] [7]. The enzyme exhibits significant conformational flexibility, with crystallographic studies demonstrating substantial structural rearrangements upon substrate binding that lead to active site closure and optimal catalytic geometry [7] [8].

The catalytic mechanism of classical thymidylate synthase proceeds through a highly coordinated series of chemical transformations that exemplify the sophistication of enzymatic catalysis [1] [2] [9]. The reaction initiates with the ordered binding of substrates, where deoxyuridine monophosphate binds first, followed by 5,10-methylenetetrahydrofolate [10]. This sequential binding pattern ensures proper substrate orientation and prevents nonproductive enzyme-substrate complexes.

The chemical mechanism commences with the activation of the pyrimidine ring through nucleophilic attack by a strictly conserved cysteine residue (Cys146 in Escherichia coli, Cys198 in humans) at the C6 position of deoxyuridine monophosphate [1] [2] [11]. This Michael addition creates an enolate intermediate at C5, rendering this carbon highly nucleophilic and capable of attacking the electrophilic methylene bridge of the protonated N5,N10-methylenetetrahydrofolate cofactor [2] [9]. The resulting covalent ternary complex represents a critical intermediate that has been extensively studied through both experimental and computational approaches.

Following methylene transfer, the mechanism proceeds through elimination of tetrahydrofolate, creating an exocyclic methylene intermediate covalently attached to the enzyme through the active site cysteine [1] [2]. The final step involves hydride transfer from the C6 position of tetrahydrofolate to the exocyclic methylene, simultaneously reducing the transferred carbon to a methyl group and generating the final products: deoxythymidine monophosphate and dihydrofolate [2] [9].

Recent mechanistic studies have revealed that the hydride transfer step occurs through a concerted mechanism rather than a stepwise process, with both hydride transfer and cysteine elimination occurring simultaneously [9]. This concerted mechanism exhibits significant kinetic isotope effects consistent with hydrogen tunneling phenomena, highlighting the quantum mechanical aspects of enzymatic catalysis in this system.

The enzyme demonstrates remarkable substrate specificity, with extensive crystallographic and mutagenesis studies revealing the molecular basis for substrate recognition [4] [6] [12]. The active site contains multiple hydrogen bonding networks that precisely position the substrate phosphate group, while hydrophobic interactions with the pyrimidine ring ensure proper orientation for nucleophilic attack [4] [12].

Flavin-Dependent Thymidylate Synthase Alternative Mechanisms

Flavin-dependent thymidylate synthase, encoded by the thyX gene, represents a fundamentally different evolutionary solution to thymidylate biosynthesis [2] [3] [13]. This enzyme class, found primarily in bacteria, archaea, and some viruses, shares no structural or sequence homology with classical thymidylate synthase despite catalyzing the identical net chemical transformation [3] [14] [15].

The structural organization of flavin-dependent thymidylate synthase differs dramatically from its classical counterpart [16] [17] [18]. The enzyme functions as a tetramer with each subunit containing approximately 240-280 amino acid residues, resulting in a molecular weight range of 27-29 kilodaltons per monomer [18] [19]. The overall fold adopts a TIM barrel-like structure with a deeply buried flavin adenine dinucleotide cofactor positioned at the center of the active site [20] [21].

The most striking mechanistic distinction of flavin-dependent thymidylate synthase lies in its cofactor requirements and chemical strategy [2] [3] [21]. Unlike classical thymidylate synthase, this enzyme requires nicotinamide adenine dinucleotide phosphate as a reducing agent in addition to 5,10-methylenetetrahydrofolate and flavin adenine dinucleotide [13] [22]. This requirement fundamentally alters the catalytic mechanism and enables the enzyme to produce tetrahydrofolate rather than dihydrofolate as the folate product [23] [14].

The catalytic mechanism of flavin-dependent thymidylate synthase operates through a two-half-reaction scheme reminiscent of flavoprotein oxidoreductases [13] [22] [21]. The reductive half-reaction involves the two-electron reduction of enzyme-bound flavin adenine dinucleotide by nicotinamide adenine dinucleotide phosphate, generating the catalytically active flavin hydroquinone form [17] [24] [22]. This reduction step is rate-limiting and exhibits substantial kinetic isotope effects consistent with hydrogen tunneling mechanisms [13] [22].

The oxidative half-reaction represents the most mechanistically intriguing aspect of flavin-dependent thymidylate synthase catalysis [21] [24] [25]. Recent crystallographic and biochemical studies have demonstrated that the reduced flavin directly participates in methylene transfer from 5,10-methylenetetrahydrofolate to deoxyuridine monophosphate [21] [25]. The mechanism involves formation of a flavin-methylene carbinolamine intermediate, where the N5 position of the reduced flavin isoalloxazine ring acts as the nucleophilic center rather than a protein-based nucleophile [21] [26].

Structural studies of the enzyme in different redox states have revealed dramatic conformational changes associated with flavin reduction [17] [25]. The reduced enzyme adopts a conformation that restricts access to the folate binding site while opening the deoxyuridine monophosphate binding pocket, thereby enforcing the sequential substrate binding order observed kinetically [25]. These conformational changes represent a sophisticated mechanism for coupling redox chemistry to substrate binding and catalytic turnover.

The substrate activation mechanism in flavin-dependent thymidylate synthase differs substantially from classical variants [21] [24]. Rather than employing a nucleophilic amino acid residue, the enzyme appears to activate deoxyuridine monophosphate through electrostatic polarization and precise positioning within the active site [21] [24]. Conserved tyrosine and serine residues contribute to this activation process, though their exact roles continue to be investigated through ongoing structural and computational studies.

Thymidine Kinase Isoforms and Functions

Thymidine kinase enzymes constitute essential components of the nucleoside salvage pathway, catalyzing the phosphorylation of thymidine to generate thymidine monophosphate in a reaction that bypasses the more energetically expensive de novo synthesis route [27] [28] [29]. Mammalian cells express two distinct thymidine kinase isoforms that exhibit markedly different cellular localizations, regulatory patterns, and functional roles.

Thymidine Kinase 1 and Thymidine Kinase 2 Subcellular Distribution and Activity

Thymidine kinase 1 represents the cytoplasmic isoform responsible for the majority of thymidine salvage activity in proliferating cells [27] [28] [30]. The enzyme localizes exclusively to the cytoplasm and demonstrates strict cell cycle-dependent expression patterns that closely correlate with DNA replication timing [27] [31] [32]. Structural studies reveal that thymidine kinase 1 functions as a dimer under physiological conditions, though it can form more active tetrameric complexes in the presence of adenosine triphosphate [33] [29].

The molecular weight of thymidine kinase 1 ranges from 24-25 kilodaltons per monomer, with the enzyme exhibiting unique conformational flexibility that enables it to adopt different oligomeric states depending on substrate availability and cellular conditions [29] [33]. The dimer-to-tetramer transition represents a sophisticated regulatory mechanism that allows the enzyme to respond to changing nucleotide demands during the cell cycle.

Kinetic analysis of thymidine kinase 1 has revealed complex allosteric behavior associated with its oligomeric state transitions [33]. The dimeric form exhibits relatively low affinity for thymidine (Km ≈ 14 μM), while the tetrameric form demonstrates significantly enhanced substrate affinity (Km ≈ 0.5 μM) [33]. This dramatic change in kinetic parameters suggests that the oligomeric state transition serves as a molecular switch that fine-tunes enzyme activity in response to cellular thymidine concentrations.

Thymidine kinase 2 represents the mitochondrial isoform and exhibits fundamentally different regulatory and functional characteristics [27] [34] [35]. The enzyme localizes exclusively to mitochondria where it supports mitochondrial DNA replication and repair processes [34] [35]. Unlike its cytoplasmic counterpart, thymidine kinase 2 demonstrates cell cycle-independent expression patterns and maintains relatively constant activity levels throughout different phases of cellular growth [27] [30] [36].

The molecular weight of thymidine kinase 2 is approximately 28 kilodaltons per monomer, and the enzyme functions as a stable homodimer under physiological conditions [34] [35]. The mitochondrial localization is achieved through an N-terminal mitochondrial targeting sequence that directs newly synthesized enzyme to the mitochondrial matrix where it associates with the nucleotide pools required for mitochondrial DNA synthesis.

Thymidine kinase 2 exhibits broader substrate specificity compared to thymidine kinase 1, demonstrating the ability to phosphorylate deoxycytidine and deoxyuridine in addition to thymidine [34] [35] [36]. This expanded substrate range reflects the more diverse nucleotide requirements of mitochondrial DNA metabolism and the need for a single enzyme to support multiple salvage pathways within the mitochondrial compartment.

The kinetic properties of thymidine kinase 2 differ substantially from those of thymidine kinase 1, with the mitochondrial enzyme exhibiting different pH optima, cofactor requirements, and inhibition patterns [27] [34]. These differences likely reflect the distinct chemical environments of the cytoplasm and mitochondrial matrix, as well as the different functional roles of these compartments in nucleotide metabolism.

Regulatory Mechanisms of Thymidine Kinase Expression

The expression of thymidine kinase 1 is subject to complex multi-level regulatory mechanisms that coordinate enzyme production with cellular DNA synthesis requirements [37] [38] [31] [32]. Transcriptional regulation represents the primary control point, with the thymidine kinase 1 promoter containing multiple regulatory elements that respond to cell cycle progression signals [39] [40] [41].

The thymidine kinase 1 promoter contains essential binding sites for E2F transcription factors, which are key regulators of S-phase gene expression [42] [39] [40]. These transcription factors bind to the promoter region and activate transcription as cells progress from G1 to S phase, ensuring that thymidine kinase 1 expression coincides with the onset of DNA replication [39] [40]. The promoter also contains CCAAT box elements and Sp1 binding sites that contribute to transcriptional activation [43] [44].

Post-transcriptional regulation plays an equally important role in controlling thymidine kinase 1 expression [37] [31] [32] [45]. Studies have demonstrated that thymidine kinase 1 messenger ribonucleic acid stability increases dramatically during S phase, contributing to the overall increase in enzyme levels during DNA synthesis [45]. The messenger ribonucleic acid contains sequences within both the coding region and untranslated regions that influence stability and translation efficiency [46] [38].

Translational control represents another critical regulatory mechanism for thymidine kinase 1 [31] [47]. Research has shown that the efficiency of thymidine kinase 1 protein synthesis increases approximately 10-fold during S phase despite only modest changes in messenger ribonucleic acid levels [31] [47]. This suggests the existence of translational regulatory mechanisms that respond to cell cycle signals and coordinate protein production with DNA synthesis timing.

Post-translational regulation provides an additional layer of control over thymidine kinase 1 activity [48] [49] [47]. The enzyme undergoes rapid degradation during mitosis, with studies demonstrating that specific sequences near the carboxyl terminus are essential for this cell cycle-dependent proteolysis [48] [49]. This degradation mechanism ensures that thymidine kinase 1 levels return to baseline following completion of DNA replication, thereby preventing excessive nucleotide accumulation during non-replicative phases.

The regulation of thymidine kinase 2 expression differs markedly from that of thymidine kinase 1, reflecting its distinct functional role in mitochondrial metabolism [34] [43] [44]. Thymidine kinase 2 expression remains relatively constant throughout the cell cycle and is not subject to the same transcriptional controls that govern thymidine kinase 1 [30] [43]. This constitutive expression pattern ensures continuous support for mitochondrial DNA maintenance and repair processes regardless of nuclear DNA replication status.

Studies of thymidine kinase 2 regulation have revealed involvement of different transcriptional factors and regulatory pathways compared to thymidine kinase 1 [43] [44]. The thymidine kinase 2 promoter contains regulatory elements that respond to mitochondrial biogenesis signals and cellular energy status rather than cell cycle progression markers [43] [44]. This regulatory pattern reflects the distinct metabolic requirements of mitochondria and the need for continuous nucleotide salvage capacity in these organelles.

Thymidine Phosphorylase in Nucleoside Interconversion

Thymidine phosphorylase represents a crucial enzyme in nucleoside metabolism that catalyzes the reversible phosphorolysis of thymidine and other pyrimidine nucleosides [50] [51] [52]. This enzyme, encoded by the thymidine phosphorylase gene, functions as a key regulator of cellular nucleoside levels and plays important roles in both catabolic and anabolic pathways of nucleotide metabolism [53] [54] [55].

The enzyme exists as a homodimer with each subunit containing approximately 482 amino acids and exhibiting a molecular weight of 55 kilodaltons [53] [54]. The overall structure adopts a mixed alpha-beta fold characteristic of the pyrimidine nucleoside phosphorylase family, with each monomer containing distinct substrate binding sites for the nucleoside and phosphate components [52] [56].

Thymidine phosphorylase catalyzes the reaction: thymidine + phosphate ⇌ thymine + 2-deoxyribose-1-phosphate [50] [55] [57]. Under physiological conditions, the enzyme primarily functions in the catabolic direction, breaking down thymidine to generate free thymine and sugar phosphate [50] [51]. However, the reversible nature of this reaction allows the enzyme to participate in nucleoside synthesis when appropriate substrates and conditions are present [52].

The catalytic mechanism of thymidine phosphorylase involves sequential substrate binding, with phosphate binding preceding nucleoside binding [50] [52]. The enzyme stabilizes a high-energy conformation of the nucleoside substrate that weakens the glycosidic bond and facilitates phosphorolytic cleavage [50] [56]. Structural studies have revealed that the enzyme undergoes conformational changes upon substrate binding that create an optimal catalytic environment and exclude water from the active site.

In addition to its primary phosphorolytic activity, thymidine phosphorylase exhibits transglycosylation activity that enables the transfer of deoxyribosyl moieties between different pyrimidine bases [51] [52]. This activity provides an alternative pathway for nucleoside interconversion and contributes to the overall flexibility of nucleoside metabolism [51] [52]. The enzyme can accept various pyrimidine bases as substrates, including uracil and 5-fluorouracil, making it particularly relevant for cancer chemotherapy applications [51] [58].

The regulation of thymidine phosphorylase expression occurs at multiple levels and responds to various physiological and pathological conditions [53] [51] [54]. The enzyme is upregulated in response to hypoxia, acidosis, and other stress conditions commonly encountered in tumor environments [58]. This upregulation contributes to enhanced nucleoside catabolism and has been implicated in cancer progression and chemotherapy resistance [58].

Thymidine phosphorylase serves multiple functions beyond nucleoside metabolism, including roles in angiogenesis and platelet activation [53] [51] [54]. The enzyme was originally identified as platelet-derived endothelial cell growth factor before its catalytic function was discovered [50] [51]. These pleiotropic effects reflect the complex relationship between nucleoside metabolism and cellular signaling pathways [51] [54].

Dihydrothymine Dehydrogenase in Catabolic Pathways

Dihydropyrimidine dehydrogenase constitutes the rate-limiting enzyme in the pyrimidine catabolic pathway and represents one of the most complex flavoproteins involved in nucleotide metabolism [59] [60] [61]. This enzyme catalyzes the initial step in thymine degradation, reducing thymine to 5,6-dihydrothymine in a reaction that commits pyrimidines to complete catabolism [62] [63] [64].

The enzyme exhibits extraordinary structural complexity, containing multiple redox cofactors including flavin adenine dinucleotide, flavin mononucleotide, and four iron-sulfur clusters arranged in a sophisticated electron transfer pathway [59] [60]. The molecular weight of the enzyme approaches 111 kilodaltons per monomer, making it one of the largest monomeric enzymes in nucleotide metabolism [65] [61].

The catalytic mechanism of dihydropyrimidine dehydrogenase involves a complex series of electron transfer steps that link nicotinamide adenine dinucleotide phosphate oxidation at one active site to pyrimidine reduction at a spatially separated site [59] [60] [66]. The flavin adenine dinucleotide cofactor serves as the initial electron acceptor from nicotinamide adenine dinucleotide phosphate, while the flavin mononucleotide cofactor directly reduces the pyrimidine substrate [60] [66]. The iron-sulfur clusters form an electron transfer chain that spans the 56 Ångström distance between the two active sites.

Recent transient kinetic studies have revealed that the catalytically active form of dihydropyrimidine dehydrogenase contains a two-electron reduced flavin mononucleotide cofactor [59] [66]. This reduced state is essential for pyrimidine reduction and represents the resting state of the enzyme under physiological conditions [59]. The reduction of pyrimidine substrates appears to be the rate-limiting step in the catalytic cycle, followed by relatively rapid reoxidation of the flavin mononucleotide through the iron-sulfur chain and flavin adenine dinucleotide [59].

The pyrimidine catabolic pathway proceeds through three sequential enzymatic steps following the initial dihydropyrimidine dehydrogenase reaction [62] [67] [63]. Dihydropyrimidinase catalyzes the hydrolytic ring opening of 5,6-dihydrothymine to produce N-carbamyl-β-aminoisobutyric acid [62] [68] [65]. The final step involves β-ureidopropionase, which hydrolyzes the carbamyl group to generate β-aminoisobutyric acid, carbon dioxide, and ammonia [62] [67] [68].

The clinical significance of dihydropyrimidine dehydrogenase extends beyond normal nucleotide metabolism due to its role in the catabolism of chemotherapeutic agents [69] [67] [70]. The enzyme rapidly degrades 5-fluorouracil and related pyrimidine analogs, thereby limiting their therapeutic efficacy [69] [67]. Patients with genetic deficiencies in dihydropyrimidine dehydrogenase experience severe toxicity when treated with these agents due to impaired drug clearance [69] [67] [71].

Deficiency in dihydropyrimidine dehydrogenase results in accumulation of pyrimidines and their metabolites, leading to various neurological and developmental abnormalities [67] [71]. The condition demonstrates the critical importance of balanced nucleotide catabolism for normal cellular function and highlights the interconnected nature of nucleotide metabolic pathways [67] [71].

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-0.93 (LogP)

-0.93

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 17 of 18 companies (only ~ 5.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pharmacology

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Stability Shelf Life

Dates

Analysis of Replication Dynamics Using the Single-Molecule DNA Fiber Spreading Assay

Stephanie Biber, Lisa WiesmüllerPMID: 33786784 DOI: 10.1007/978-1-0716-1217-0_4

Abstract

DNA replication is a fundamental process of life. Any perturbation of this process by endogenous or exogenous factors impacts on genomic stability and thereby on carcinogenesis. More recently, the replication machinery has been discovered as an interesting target for cancer therapeutic strategies. Given its high biological and clinical relevance, technologies for the analysis of DNA replication have attracted major attention. The so-called DNA fiber spreading technique is a powerful tool to directly monitor various aspects of the replication process by sequential incorporation of halogenated nucleotide analogs which later can be fluorescently stained and analyzed. This chapter outlines the use of the DNA fiber spreading technique for the analysis of replication dynamics and replication structures.Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block

Arif A Surani, Sergio L Colombo, George Barlow, Gemma A Foulds, Cristina Montiel-DuartePMID: 34085219 DOI: 10.1007/978-1-0716-1538-6_9

Abstract

Cell synchronization is crucial when studying events that take place at specific points of the cell cycle. Several chemical agents can be used to achieve the cell culture synchronization but not all type of cells respond equally to a given concentration of these drugs. Here we describe a simple optimization method to select concentrations and timings for nocodazole or thymidine treatments using fluorescence staining. In addition, we provide detailed protocols to arrest an asynchronous culture of either suspension or adherent cells in G/S or in G

/M.

On the population of triplet states of 2-seleno-thymine

Danillo Valverde, Sebastian Mai, Adalberto Vasconcelos Sanches de Araújo, Sylvio Canuto, Leticia González, Antonio Carlos BorinPMID: 33650609 DOI: 10.1039/d1cp00041a

Abstract

The population and depopulation mechanisms leading to the lowest-lying triplet states of 2-Se-Thymine were studied at the MS-CASPT2/cc-pVDZ level of theory. Several critical points on different potential energy hypersurfaces were optimized, including minima, conical intersections, and singlet-triplet crossings. The accessibility of all relevant regions on the potential energy hypersurfaces was investigated by means of minimum energy paths and linear interpolation in internal coordinates techniques. Our analysis indicates that, after the population of the bright S2 state in the Franck-Condon region, the first photochemical event is a barrierless evolution towards one of its two minima. After that, three viable photophysical deactivation paths can take place. In one of them, the population in the S2 state is transferred to the T2 state via intersystem crossing and subsequently to the T1 state by internal conversion. Alternatively, the S1 state could be accessed by internal conversion through two distinct conical intersections with S2 state followed by singlet-triplet crossing with the T2 state. The absence of a second minimum on the T1 state and a small energy barrier on pathway along the potential energy surface towards the ground state from the lowest triplet state are attributed as potential reasons to explain why the lifetime of the triplet state of 2-Se-Thymine might be reduced in comparison with its thio-analogue.Thermally reversible and irreversible interstrand photocrosslinking of 5-chloro-2'-deoxy-4-thiouridine modified DNA oligonucleotides

Joanna Nowak-Karnowska, Karolina Zielińska, Jan Milecki, Bohdan SkalskiPMID: 33508059 DOI: 10.1039/d0ob02422h

Abstract

We describe highly efficient interstrand photocrosslinking of a DNA duplex containing 5-chloro-2'-deoxy-4-thiouridine (ClSdU) in one strand, proceeding via a two-step photochemical cascade, involving the formation of a thermally reversible crosslink between ClSdU and thymidine in the target strand and its subsequent conversion to a thermally stable fluorescent crosslink. These results show that ClSdU has great potential to be a valuable DNA photo-crosslinking reagent for chemical biology applications.Exploring New Potential Anticancer Activities of the G-Quadruplexes Formed by [(GTG

Antonella Virgilio, Daniela Benigno, Annalisa Pecoraro, Annapina Russo, Giulia Russo, Veronica Esposito, Aldo GaleonePMID: 34208896 DOI: 10.3390/ijms22137040

Abstract

In this paper, we report our investigations on five T30175 analogues, prepared by replacing sequence thymidines with abasic sites (S) one at a time, in comparison to their natural counterpart in order to evaluate their antiproliferative potential and the involvement of the residues not belonging to the central core of stacked guanosines in biological activity. The collected NMR (Nuclear Magnetic Resonance), CD (Circular Dichroism), and PAGE (Polyacrylamide Gel Electrophoresis) data strongly suggest that all of them adopt G-quadruplex (G4) structures strictly similar to that of the parent aptamer with the ability to fold into a dimeric structure composed of two identical G-quadruplexes, each characterized by parallel strands, three all-G-tetrads and four one-thymidine loops (one bulge and three propeller loops). Furthermore, their antiproliferative (MTT assay) and anti-motility (wound healing assay) properties against lung and colorectal cancer cells were tested. Although all of the oligodeoxynucleotides (ODNs) investigated here exhibited anti-proliferative activity, the unmodified T30175 aptamer showed the greatest effect on cell growth, suggesting that both its characteristic folding in dimeric form and its presence in the sequence of all thymidines are crucial elements for antiproliferative activity. This straightforward approach is suitable for understanding the critical requirements of the G-quadruplex structures that affect antiproliferative potential and suggests its application as a starting point to facilitate the reasonable development of G-quadruplexes with improved anticancer properties.

Can plasma antioxidants prevent DNA damage in oxidative stress condition induced by growth hormone deficiency? A pilot study

Antonio Mancini, Francesco Guidi, Carmine Bruno, Flavia Angelini, Edoardo Vergani, Paola Lanza, Alvaro Mordente, Elisabetta Meucci, Andrea SilvestriniPMID: 33793606 DOI: 10.1371/journal.pone.0248971

Abstract

Adult growth hormone deficiency (GHD), a condition characterized by increased oxidative stress, is related to augmented cardiovascular, metabolic and oncological risk. A case-control observational study has been performed to evaluate DNA oxidative damage analysing the production of thymidine-glycol in lymphocytes and its correlation with plasma antioxidant levels, evaluated as Total Antioxidant Capacity (TAC). GHD was diagnosed using GHRH 50μg iv+arginine 0,5 g/Kg test, with peak GH response <9 μg/L when BMI was <30 kg/m2 or <4 μg/L when BMI was >30 kg/m2. Three groups were identified: total GHD (n = 16), partial GHD (n = 11), and controls (n = 12). Thymidine-glycol, TAC and IGF-1 have been determined respectively in lymphocytes, plasma and serum samples. When considering thymidine-glycol, we found a significant difference between total vs partial GHD and controls. Unexpectedly thymidine-glycol was lower in total GHD, also accompanied with a significant increase in plasmatic TAC. Our results showed that in adult GHD condition, the production of antioxidant species, in response to increased oxidative stress, could exert a protective effect on thymidine-glycol formation, and consequently on DNA intracellular damages. This pilot study could be inserted in the complex scenario of oxidative damage of GHD, a subtle, yet poorly defined condition, worthy of further insights.Targeting the nucleotide salvage factor DNPH1 sensitizes

Kasper Fugger, Ilirjana Bajrami, Mariana Silva Dos Santos, Sarah Jane Young, Simone Kunzelmann, Geoff Kelly, Graeme Hewitt, Harshil Patel, Robert Goldstone, Thomas Carell, Simon J Boulton, James MacRae, Ian A Taylor, Stephen C WestPMID: 33833118 DOI: 10.1126/science.abb4542

Abstract

Mutations in theor

tumor suppressor genes predispose individuals to breast and ovarian cancer. In the clinic, these cancers are treated with inhibitors that target poly(ADP-ribose) polymerase (PARP). We show that inhibition of DNPH1, a protein that eliminates cytotoxic nucleotide 5-hydroxymethyl-deoxyuridine (hmdU) monophosphate, potentiates the sensitivity of

-deficient cells to PARP inhibitors (PARPi). Synthetic lethality was mediated by the action of SMUG1 glycosylase on genomic hmdU, leading to PARP trapping, replication fork collapse, DNA break formation, and apoptosis.

-deficient cells that acquired resistance to PARPi were resensitized by treatment with hmdU and DNPH1 inhibition. Because genomic hmdU is a key determinant of PARPi sensitivity, targeting DNPH1 provides a promising strategy for the hypersensitization of

-deficient cancers to PARPi therapy.

Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division

Jessie W Yester, Honghai Liu, Frank Gyngard, Niyatie Ammanamanchi, Kathryn C Little, Dawn Thomas, Mara L G Sullivan, Sean Lal, Matthew L Steinhauser, Bernhard KühnPMID: 33627842 DOI: 10.1038/s41596-020-00477-y

Abstract

Quantification of cellular proliferation in humans is important for understanding biology and responses to injury and disease. However, existing methods require administration of tracers that cannot be ethically administered in humans. We present a protocol for the direct quantification of cellular proliferation in human hearts. The protocol involves administration of non-radioactive, non-toxic stable isotopeNitrogen-enriched thymidine (

N-thymidine), which is incorporated into DNA during S-phase, in infants with tetralogy of Fallot, a common form of congenital heart disease. Infants with tetralogy of Fallot undergo surgical repair, which requires the removal of pieces of myocardium that would otherwise be discarded. This protocol allows for the quantification of cardiomyocyte proliferation in this discarded tissue. We quantitatively analyzed the incorporation of

N-thymidine with multi-isotope imaging spectrometry (MIMS) at a sub-nuclear resolution, which we combined with correlative confocal microscopy to quantify formation of binucleated cardiomyocytes and cardiomyocytes with polyploid nuclei. The entire protocol spans 3-8 months, which is dependent on the timing of surgical repair, and 3-4.5 researcher days. This protocol could be adapted to study cellular proliferation in a variety of human tissues.